molecular formula C14H10Cl2N2O2S B5621049 1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole

1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole

Cat. No.: B5621049
M. Wt: 341.2 g/mol
InChI Key: JSLIOEMZTVJFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a useful research compound. Its molecular formula is C14H10Cl2N2O2S and its molecular weight is 341.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is 339.9840041 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or biological target. For example, many benzimidazole derivatives are known to have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. Given the known biological activity of many benzimidazole derivatives, it could be interesting to explore the potential biological activity of this compound .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-9-17-11-6-2-3-7-12(11)18(9)21(19,20)13-8-4-5-10(15)14(13)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLIOEMZTVJFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.